molecular formula C8H7BrFNO4 B12863829 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene

5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene

Cat. No.: B12863829
M. Wt: 280.05 g/mol
InChI Key: ZSBXXNHBCIHHJN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is a poly-substituted aromatic compound featuring bromine (position 5), fluorine (position 3), nitro (position 1, inferred from numbering conventions), and methoxy groups (positions 2 and 4). This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H7BrFNO4

Molecular Weight

280.05 g/mol

IUPAC Name

1-bromo-3-fluoro-2,4-dimethoxy-5-nitrobenzene

InChI

InChI=1S/C8H7BrFNO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3

InChI Key

ZSBXXNHBCIHHJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene typically involves the nitration of a precursor compound, followed by bromination and fluorination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitution reactions occur.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo various substitution reactions, where the bromine, fluorine, or nitro groups are replaced by other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as an antibacterial and antifungal agent. The presence of the nitro group and halogen substituents enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the synthesis of nitrogen-containing heterocycles derived from compounds similar to 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene. These derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents.

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.25
Compound BMycobacterium tuberculosis25

Chemical Synthesis

5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various nucleophilic aromatic substitution reactions, facilitating the introduction of different functional groups.

Nucleophilic Aromatic Substitution

In a study focusing on transetherification reactions involving 2,4-dimethoxynitrobenzene derivatives, the use of sodium t-butoxide under microwave irradiation yielded high selectivity and efficiency . The reaction conditions were optimized to achieve an 87% yield with exclusive ortho-selectivity.

Environmental Chemistry

The compound's nitroaromatic structure raises concerns regarding environmental impact and toxicity. Nitroaromatic compounds are known to be persistent pollutants and can exhibit toxic effects on aquatic life and mammals .

Toxicological Studies

Research has shown that compounds like 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene can induce acute toxicity in animal models. Studies indicated that exposure to nitroaromatic compounds could lead to significant biological effects, including carcinogenicity and mutagenicity .

Case Studies

Several case studies illustrate the applications of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene in research:

Synthesis of Antibacterial Agents

A notable case involved synthesizing derivatives for testing against Mycobacterium tuberculosis. The synthesized compounds displayed promising antibacterial properties, with modifications leading to enhanced efficacy .

Photochemical Reactions

Photochemical studies have shown that related nitrobenzene derivatives undergo significant transformations when exposed to light, leading to new products with potential applications in materials science .

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and reactivity.

Substituent Types and Positions

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene ()
  • Molecular Formula: C₆H₂BrClFNO₂
  • Substituents: Br (5), Cl (1), F (2), NO₂ (3).
  • Key Differences : Replaces methoxy groups (positions 2 and 4) with chlorine (position 1) and fluorine (position 2).
  • Impact : Chlorine’s electron-withdrawing nature increases electrophilic substitution resistance compared to methoxy’s electron-donating effect. Nitro at position 3 further deactivates the ring, altering reactivity in cross-coupling reactions .
5-Bromo-3-fluoro-2,4-dimethylaniline ()
  • Molecular Formula : C₈H₉BrFN
  • Substituents : Br (5), F (3), CH₃ (2, 4), NH₂ (1).
  • Key Differences : Methoxy groups replaced with methyl (less polar) and aniline (electron-rich).
  • Impact : Methyl groups reduce solubility in polar solvents compared to methoxy. The amine group enhances nucleophilicity, making this compound more reactive in diazotization or azo-coupling reactions .
5-Bromo-2,4-dimethoxybenzoic acid ()
  • Molecular Formula : C₉H₉BrO₄
  • Substituents : Br (5), OCH₃ (2, 4), COOH (1).
  • Key Differences : Nitro replaced with carboxylic acid.
  • Impact : Carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ~4.2), enhancing water solubility. The absence of nitro reduces ring deactivation, favoring electrophilic substitution at position 3 .

Molecular and Physical Properties

Compound Molecular Weight Key Functional Groups Predicted Solubility
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene ~310 (estimated) Br, F, NO₂, OCH₃ Low (non-polar solvents)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 254.44 Br, Cl, F, NO₂ Very low
5-Bromo-3-fluoro-2,4-dimethylaniline 218.07 Br, F, CH₃, NH₂ Moderate (polar aprotic solvents)
5-Bromo-2,4-dimethoxybenzoic acid 261.07 Br, OCH₃, COOH High (aqueous)

Notes:

  • Methoxy groups (OCH₃) increase polarity compared to methyl (CH₃) but less than carboxylic acid (COOH).
Electrophilic Aromatic Substitution
  • Target Compound : Nitro and methoxy groups create a mixed electronic environment. Nitro deactivates the ring, while methoxy directs electrophiles to positions 3 and 5 (meta to OCH₃).
  • Analog () : Nitro at position 3 and chlorine at 1 further deactivate the ring, limiting substitution to position 4 or 6 .
Cross-Coupling Reactions
  • Bromine at position 5 in all analogs facilitates Suzuki or Ullmann couplings. However, steric hindrance from methoxy groups in the target compound may slow reaction kinetics compared to less hindered analogs like 5-bromo-2,4-dimethylaniline .
Thermal Stability
  • Nitro groups in the target compound may reduce thermal stability compared to non-nitro analogs. For example, 5-bromo-2,4-dimethoxybenzoic acid () lacks explosive risks associated with nitro derivatives .

Biological Activity

5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is characterized by the following chemical structure:

  • Molecular Formula : C9H8BrF2N2O4
  • Molecular Weight : 305.07 g/mol
  • CAS Number : Not specified in the search results.

The compound features a nitro group and two methoxy substituents on a benzene ring, which are known to influence its reactivity and biological activity.

Synthesis

The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene typically involves the nitration of a suitable precursor compound. Previous studies have demonstrated various methods for synthesizing similar nitro-substituted compounds, often utilizing electrophilic aromatic substitution reactions. For instance, the introduction of nitro groups onto methoxy-substituted benzene derivatives has been reported to yield high reaction efficiencies and selectivity for specific isomers .

The biological activity of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene can be attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Compounds with similar structures have been shown to act as positive allosteric modulators of nAChRs, which are crucial in neurotransmission and neuroprotection . This suggests potential cognitive enhancement or neuroprotective effects for 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene.
  • Dopamine Receptors : Related compounds have demonstrated high-affinity binding to dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease .
  • Antitumor Activity : The presence of nitro groups in aromatic compounds has been linked to cytotoxicity against cancer cells. Studies on similar compounds indicate that they may induce apoptosis in tumor cells through oxidative stress mechanisms .

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of structurally related compounds found that they could reduce neuronal cell death in models of neurodegeneration. The proposed mechanism involved modulation of nAChRs, leading to enhanced neuronal survival and function .
  • Anticancer Activity : In vitro tests showed that derivatives of nitro-substituted benzene compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis .

Data Table: Biological Activities Overview

Biological TargetActivity TypeReference
Nicotinic Acetylcholine ReceptorsPositive Allosteric Modulation
Dopamine D2 ReceptorsHigh-Affinity Binding
Cancer Cell LinesCytotoxicity

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